

Oxine Benzoate: A Comprehensive Toxicological Profile and Safety Assessment

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Compound of Interest

Compound Name: Oxine benzoate

Cat. No.: B1265730

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxine benzoate, the benzoate salt of 8-hydroxyquinoline, is a compound that has been utilized for its antiseptic and fungicidal properties. However, significant toxicological concerns, particularly regarding its carcinogenicity, have curtailed its use in applications involving direct human contact or consumption. This technical guide provides an in-depth overview of the toxicological profile and safety data for **Oxine benzoate**, drawing from available scientific literature and regulatory information. The information is presented to aid researchers, scientists, and drug development professionals in understanding the potential hazards associated with this compound.

Chemical and Physical Properties

Property	Value
Chemical Name	8-Quinolinol benzoate
CAS Number	7091-57-8
Molecular Formula	C ₁₆ H ₁₃ NO ₃
Molecular Weight	267.28 g/mol

Toxicological Data Summary

The toxicological data for **Oxine benzoate** itself is limited in publicly accessible literature. Much of the available information is extrapolated from studies on its components, 8-hydroxyquinoline and benzoic acid, or from studies on the benzoate salt directly. A significant historical finding is the withdrawal of the federal registration for the use of 8-hydroxyquinoline benzoate in food production in 1969 due to evidence of carcinogenicity in laboratory animals.[\[1\]](#)

Endpoint	Species	Route	Result	Reference
Acute Oral Toxicity (LD50)	Rat	Oral	1200 mg/kg (for 8-hydroxyquinoline)	Santa Cruz Biotechnology
Carcinogenicity	Laboratory Animals	Oral/Intravaginal	Evidence of carcinogenicity	[1]

Note: The provided LD50 value is for 8-hydroxyquinoline, the active moiety of **Oxine benzoate**. Specific LD50 data for **Oxine benzoate** was not readily available.

Detailed Toxicological Assessment

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single dose of a substance.

- Oral: The oral LD50 for 8-hydroxyquinoline in rats is reported to be 1200 mg/kg, indicating moderate acute toxicity if ingested.[\[1\]](#) Symptoms of acute toxicity may include anorexia and malaise.
- Dermal: Pyridine derivatives, including quinolines, can cause local skin irritation, and absorption through the skin may lead to systemic effects similar to those seen with inhalation.[\[1\]](#)
- Inhalation: Inhalation of dusts may cause respiratory tract irritation.[\[1\]](#)

- Eye Irritation: The material is considered to be a potential eye irritant, with prolonged contact possibly causing inflammation.^[1]

Subchronic and Chronic Toxicity

Repeated or long-term exposure to 8-hydroxyquinoline derivatives may lead to cumulative health effects.^[1] Long-term exposure to high concentrations of dust could potentially affect lung function.^[1]

Carcinogenicity

The most significant toxicological finding for **Oxine benzoate** is its potential carcinogenicity. In 1969, the federal registration for the use of 8-hydroxyquinoline benzoate in food production was withdrawn because repeated doses of the compound were found to cause cancer in laboratory animals.^[1] Studies on 8-hydroxyquinoline, a related compound, also found that intravaginal administration led to tumors in the bladder, brain, and uteri of rats and mice.

Genotoxicity

There is concern that 8-hydroxyquinoline and its derivatives may cause mutations, though a complete assessment of the genotoxic potential of **Oxine benzoate** is not available in the reviewed literature.^[1]

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of **Oxine benzoate** are not well-documented in the available resources.

Skin Sensitization

Repeated exposure to 8-hydroxyquinoline can lead to contact dermatitis, which is characterized by redness, swelling, and blistering.^[1]

Experimental Protocols

Detailed experimental protocols for the specific studies on **Oxine benzoate** are not publicly available. However, toxicological testing generally follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD)

and the U.S. Environmental Protection Agency (EPA). The following sections describe the general methodologies for key toxicological endpoints.

Acute Oral Toxicity (Following OECD Guideline 420, 423, or 425)

This study provides information on the health hazards likely to arise from a single oral exposure to a substance. Typically, rodents (rats are the preferred species) are administered the test substance in a single dose. The animals are then observed for a period of up to 14 days for signs of toxicity and mortality. The LD50 (median lethal dose) is then calculated.

Subchronic Oral Toxicity (Following OECD Guideline 408)

In a 90-day subchronic oral toxicity study, the test substance is administered daily to rodents at three or more dose levels for 90 days. Throughout the study, animals are observed for signs of toxicity. At the end of the study, detailed hematological, clinical chemistry, and histopathological examinations are conducted to determine the no-observed-adverse-effect level (NOAEL).

Chronic Toxicity/Carcinogenicity (Following OECD Guideline 452 or 453)

These long-term studies (typically 18-24 months in rodents) are designed to identify potential carcinogens and other chronic health effects. The test substance is administered daily in the diet or by gavage. Animals are monitored for their entire lifespan for the development of tumors and other pathological changes.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This in vitro test uses strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in genes involved in histidine or tryptophan synthesis, respectively. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). A positive result, indicated by a significant increase in the number of revertant colonies, suggests that the substance is mutagenic.

In Vitro Mammalian Chromosomal Aberration Test (Following OECD Guideline 473)

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells. Cells are exposed to the test substance, and metaphase cells are examined for chromosomal aberrations.

Skin Sensitization: Local Lymph Node Assay (LLNA) (Following OECD Guideline 429)

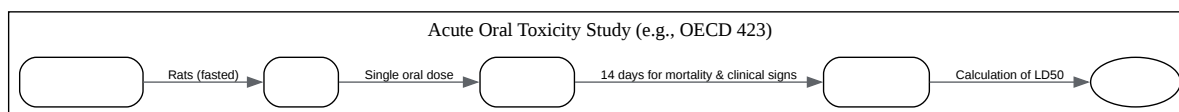
The LLNA is a murine model used to assess the skin sensitization potential of a substance. The test substance is applied to the dorsum of the ears of mice for three consecutive days. The proliferation of lymphocytes in the draining auricular lymph nodes is then measured. A significant increase in lymphocyte proliferation indicates that the substance is a skin sensitizer.

Acute Eye Irritation/Corrosion (Following OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye. A single dose of the test substance is applied to one eye of an albino rabbit, with the other eye serving as a control. The eyes are then examined for up to 21 days for signs of corneal opacity, iritis, and conjunctival redness and chemosis.

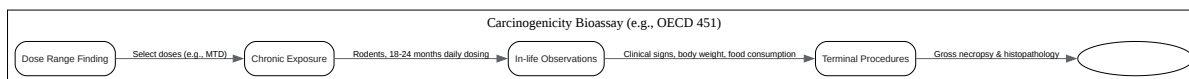
Visualizations

Experimental Workflows



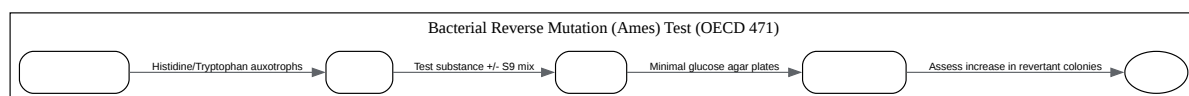
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Acute Oral Toxicity Study Workflow.



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Carcinogenicity Bioassay Workflow.



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Ames Test Workflow.

Conclusion

The available toxicological data, although not exhaustive for **Oxine benzoate** itself, strongly indicate significant safety concerns, primarily related to its carcinogenicity. The withdrawal of its use in food production underscores the potential risks associated with this compound. For researchers, scientists, and drug development professionals, it is crucial to handle **Oxine benzoate** with appropriate safety precautions and to consider its toxicological profile when evaluating its potential applications. Further research to fully characterize the toxicological endpoints of **Oxine benzoate**, including the mechanisms of its carcinogenicity, would be beneficial for a more complete risk assessment.

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References

- 1. fda.gov [fda.gov]
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